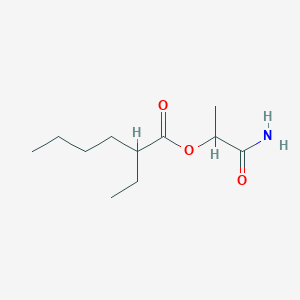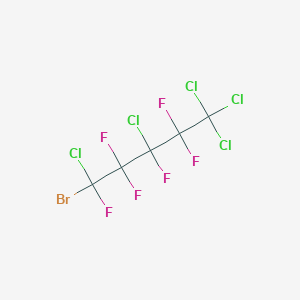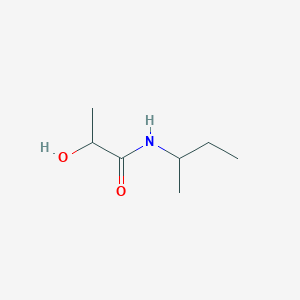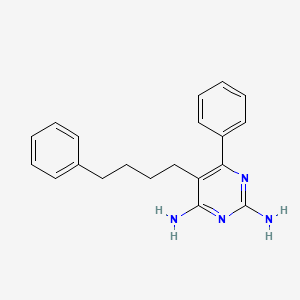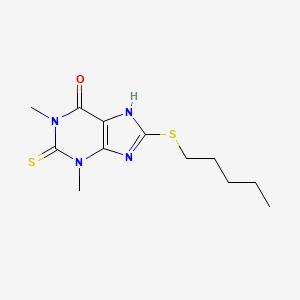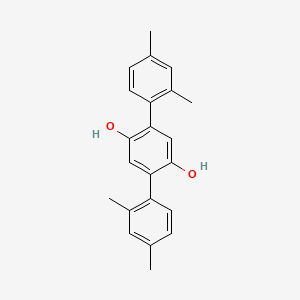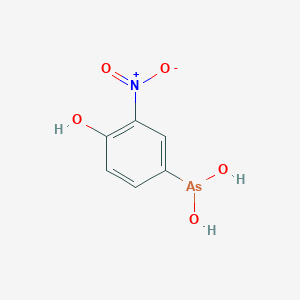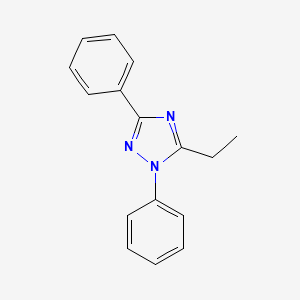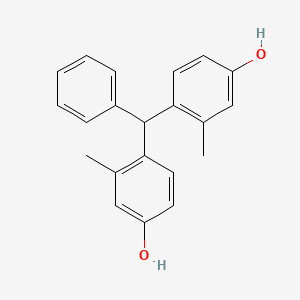
4,4'-(Phenylmethylene)bis(3-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Phenylmethylene)bis(3-methylphenol) is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a phenylmethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) typically involves the condensation of 3-methylphenol with benzaldehyde. One common method involves the use of a catalyst such as sodium acetate. The reaction is carried out at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) can be scaled up using similar reaction conditions. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, has been reported to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Phenylmethylene)bis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of polymers and resins due to its bisphenol structure.
Wirkmechanismus
The mechanism of action of 4,4’-(Phenylmethylene)bis(3-methylphenol) involves its interaction with various molecular targets. In biological systems, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The phenol groups can also scavenge free radicals, contributing to its antioxidant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure with pyrazole rings instead of phenol groups.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure with dimethylphenol groups instead of methylphenol groups.
Uniqueness
4,4’-(Phenylmethylene)bis(3-methylphenol) is unique due to its specific phenylmethylene bridge connecting two methylphenol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2510-19-2 |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-[(4-hydroxy-2-methylphenyl)-phenylmethyl]-3-methylphenol |
InChI |
InChI=1S/C21H20O2/c1-14-12-17(22)8-10-19(14)21(16-6-4-3-5-7-16)20-11-9-18(23)13-15(20)2/h3-13,21-23H,1-2H3 |
InChI-Schlüssel |
JAHIXHIEPHMNET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
